Nilutamide

Descripción general

Descripción

Nilutamida es un compuesto antiandrogénico no esteroideo que se utiliza principalmente en el tratamiento del cáncer de próstata. Actúa como un antagonista selectivo del receptor de andrógenos, previniendo los efectos de los andrógenos como la testosterona y la dihidrotestosterona en el cuerpo . Este compuesto también se ha estudiado por su posible uso en la terapia hormonal feminizante para mujeres transgénero y para tratar el acné y la seborrea en mujeres .

Métodos De Preparación

La nilutamida puede sintetizarse utilizando varios métodos. Un método común implica el uso de 3-trifluorometil-4-ciano clorobenceno como materia prima, que reacciona con 5,5-dimetil hidantoína en disolvente de dimetilsulfóxido en condiciones alcalinas y acción catalítica de yoduro de potasio . El producto bruto obtenido se purifica luego por recristalización . Otro método implica la reacción de haloareno con N-trimetilsilil imidazolina-1,3-diona, que es más simple, más rápida y más barata de implementar, proporcionando altos rendimientos y evitando reactivos tóxicos de metales pesados .

Análisis De Reacciones Químicas

La nilutamida sufre varias reacciones químicas, que incluyen:

Oxidación: La nilutamida puede oxidarse para formar diferentes metabolitos. El proceso de oxidación implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción de la nilutamida pueden conducir a la formación de derivados de aminas. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: La nilutamida puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo aromático son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de nitro, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

Nilutamide is primarily indicated for use in metastatic prostate cancer, often in combination with a gonadotropin-releasing hormone (GnRH) analog. It is particularly beneficial for patients who are intolerant to other therapies such as flutamide. While newer agents have largely supplanted this compound in clinical practice, it remains a viable option for specific patient populations .

Efficacy Data:

A meta-analysis involving 1,637 participants highlighted the following outcomes associated with this compound therapy:

| Outcome | This compound Group | Placebo Group | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|---|---|

| Response Rate | Higher | Lower | 1.77 | 1.46-2.14 |

| Disease Progression | Lower | Higher | 0.59 | 0.47-0.73 |

| Complete Response | Higher | Lower | 2.13 | 1.40-3.23 |

| Overall Survival (months) | 24.3 - 27.3 | 18.9 - 24.2 | - | - |

| Progression-Free Survival | 21.2 | 14.7 | - | - |

These results indicate that this compound significantly improves response rates and delays disease progression compared to placebo .

Case Studies

Several case studies have documented the effects and side effects of this compound therapy:

- Respiratory Symptoms : A study reported eight patients on this compound who developed respiratory issues, leading to an incidence rate of approximately 1% for this compound-induced interstitial pneumonitis. Patients exhibited improvement upon discontinuation of the drug or dosage reduction .

- Long-term Efficacy : In a long-term follow-up study, patients receiving this compound alongside orchiectomy demonstrated significant benefits concerning progression-free survival over an average follow-up period of 8.5 years .

- PSA Response : Another case study indicated that this compound treatment resulted in a prostate-specific antigen (PSA) response lasting four months, suggesting its potential effectiveness even after prolonged therapy .

Safety Profile

Common adverse effects associated with this compound include nausea and vomiting, which were frequently reported in clinical trials . Additionally, pulmonary complications have been noted, necessitating careful monitoring during treatment.

Mecanismo De Acción

La nilutamida ejerce sus efectos inhibiendo competitivamente la unión de andrógenos al receptor de andrógenos . Esto evita la activación del receptor por andrógenos como la testosterona y la dihidrotestosterona, que son esenciales para el crecimiento y la supervivencia de las células cancerosas de próstata . Al bloquear la acción de estas hormonas, la nilutamida puede ralentizar la progresión del cáncer de próstata y prolongar la vida de los pacientes con la enfermedad .

Comparación Con Compuestos Similares

La nilutamida es similar a otros antiandrógenos no esteroideos como la bicalutamida y la flutamida . La nilutamida tiene una estructura química única que le confiere propiedades farmacológicas distintas. Por ejemplo, la nilutamida tiene una mayor afinidad por el receptor de andrógenos en comparación con la flutamida, pero una menor afinidad en comparación con la bicalutamida . Además, la nilutamida tiene una vida media más larga en comparación con la flutamida, lo que permite una dosificación menos frecuente .

Compuestos similares

Bicalutamida: Otro antiandrógeno no esteroideo que se utiliza en el tratamiento del cáncer de próstata.

Flutamida: Un antiandrógeno no esteroideo con una menor afinidad por el receptor de andrógenos en comparación con la nilutamida.

Enzalutamida: Un nuevo antiandrógeno no esteroideo con una mayor eficacia y un mejor perfil de seguridad en comparación con la nilutamida.

Las propiedades únicas de la nilutamida la convierten en un compuesto valioso en el tratamiento del cáncer de próstata y en la investigación científica.

Actividad Biológica

Nilutamide is a nonsteroidal antiandrogen primarily utilized in the treatment of metastatic prostate cancer. This article explores its biological activity, encompassing its mechanism of action, pharmacokinetics, efficacy in clinical settings, and associated case studies.

This compound functions as an androgen receptor antagonist , blocking the action of androgens produced by both adrenal and testicular sources. This blockade inhibits the growth of normal and malignant prostatic tissues, which are typically stimulated by these hormones. The compound does not exhibit affinity for progestogen, estrogen, or glucocorticoid receptors, making it a selective antiandrogen .

The specific actions include:

- Inhibition of Androgen Uptake : this compound prevents the binding of androgens to their receptors in target tissues.

- Reduction of Prostate Size : In animal studies, this compound administration resulted in a marked reduction in ventral prostate and seminal vesicle weights .

- Impact on Testosterone Levels : After initiation of treatment, serum testosterone levels fall to hypogonadal ranges within about two weeks .

Pharmacokinetics

This compound is characterized by rapid and complete absorption, achieving high plasma concentrations. Key pharmacokinetic parameters include:

- Half-life : Approximately 56 hours (range 23 to 87 hours), allowing for once-daily dosing .

- Protein Binding : About 84% bound to plasma proteins.

- Metabolism : Primarily metabolized in the liver; less than 2% is excreted unchanged in urine. The major metabolic pathway involves reduction of the nitro group, with metabolites showing varying degrees of androgen receptor binding affinity .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid and complete |

| Half-life | 56 hours (23 - 87 hours) |

| Protein Binding | 84% |

| Excretion (unchanged) | <2% in urine |

| Major Metabolite | Hydroxymethylnitro derivative |

Clinical Efficacy

This compound is typically administered in conjunction with surgical or chemical castration to enhance treatment outcomes for patients with advanced prostate cancer. Clinical studies have demonstrated that this compound improves:

- Objective Response Rates : Increases in tumor response rates when combined with orchiectomy.

- Bone Pain Relief : Reduction in metastatic bone pain and decreased analgesic consumption .

- Survival Rates : While this compound has shown improvements in certain clinical parameters, its impact on overall survival remains inconclusive compared to other antiandrogens like bicalutamide and flutamide .

Case Studies

- Long-Term Efficacy Study : A study involving patients treated with this compound plus castration reported improved responses in tumor markers and quality of life metrics. However, no significant survival advantage was noted compared to other treatments .

- Adverse Effects Analysis : Common side effects include mild reversible symptoms consistent with androgen depletion. Notably, some patients experienced delayed adaptation to dark environments after exposure to bright light, as well as transient increases in liver enzymes .

Comparative Analysis with Other Antiandrogens

This compound's efficacy has been compared with other nonsteroidal antiandrogens such as bicalutamide and flutamide. Research indicates that while this compound provides certain benefits when used alongside castration, it may not offer significant advantages over its counterparts regarding efficacy or safety profiles.

Table 2: Comparison of Antiandrogens

Propiedades

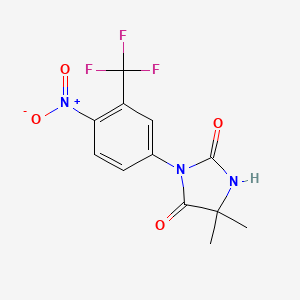

IUPAC Name |

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034165 | |

| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.19e-03 g/L | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. | |

| Record name | Nilutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

63612-50-0 | |

| Record name | Nilutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63612-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilutamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nilutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nilutamide interact with its target and what are the downstream effects?

A1: [, , , ] this compound functions as a competitive antagonist of the androgen receptor (AR). It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This binding blocks the androgenic response, which is crucial for the growth and proliferation of prostate cancer cells. Consequently, this compound inhibits the expression of androgen-regulated genes, including prostate-specific antigen (PSA), leading to tumor regression or slowed progression.

Q2: What is the molecular formula, weight, and relevant spectroscopic data of this compound?

A2: this compound is represented by the chemical formula C12H9F3N2O4. It has a molecular weight of 314.2 g/mol. While the provided research papers do not contain comprehensive spectroscopic data, they indicate that this compound can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) [] and Liquid Chromatography-Mass Spectrometry (LC-MS) []. The ultraviolet (UV) absorption maximum of this compound has been reported at 267 nm. []

Q3: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A4: [, ] this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It is extensively metabolized in the liver, primarily by the reduction of its nitro group to hydroxylamine and subsequently to a primary amino group. The primary route of elimination is through urine, mostly as metabolites. The terminal half-life of this compound is relatively long, allowing for once-daily dosing.

Q4: Does this compound interact with drug-metabolizing enzymes?

A5: [] Yes, research indicates that this compound can inhibit the activity of specific cytochrome P450 enzymes, particularly those involved in mephenytoin metabolism. This inhibition has implications for potential drug interactions, particularly with medications metabolized by these enzymes.

Q5: What evidence supports the efficacy of this compound in prostate cancer treatment?

A6: [, , , ] Multiple clinical trials have demonstrated that this compound, in combination with surgical or medical castration, effectively improves objective response rates in men with advanced prostate cancer. This combination therapy leads to better control of bone pain, urinary symptoms, and a longer time to disease progression compared to castration alone.

Q6: Are there known mechanisms of resistance to this compound?

A7: [] While the provided research does not extensively cover resistance mechanisms, it's known that prostate cancer can eventually progress despite initial response to antiandrogen therapy. This progression often involves the development of resistance to antiandrogens like this compound. Mechanisms can include AR mutations, AR amplification, and activation of alternative signaling pathways.

Q7: What are the known toxicological effects and safety concerns associated with this compound?

A8: [, , , ] The use of this compound has been associated with several adverse effects. Common side effects include:

Q8: Are there alternative antiandrogens to this compound, and how do they compare?

A9: [] Yes, other non-steroidal antiandrogens available for prostate cancer treatment include Flutamide and Bicalutamide. While all three drugs act as competitive AR antagonists, they differ in their chemical structures, pharmacokinetic profiles, and adverse effect profiles.

Q9: What analytical methods are employed for the detection and quantification of this compound?

A10: [, ] Various analytical techniques are used to characterize and quantify this compound. HPLC, often coupled with UV detection, is commonly used to assess drug purity and quantify the drug in formulations. LC-MS techniques offer enhanced sensitivity and selectivity for analyzing this compound and its metabolites in biological samples.

Q10: What resources are available for researchers studying this compound and related compounds?

A11: [] Several resources are valuable for researchers in this field. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.